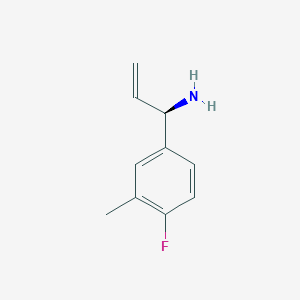

(1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine

Description

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

(1R)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |

InChI Key |

WCHFVELBYYGCNC-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C=C)N)F |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C=C)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and a suitable amine.

Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine in the presence of a catalyst, such as an acid or base, to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated systems can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methyl group can influence its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Research Findings and Theoretical Implications

- Hydrogen Bonding and Crystal Packing : The fluorine atom’s ability to form weak hydrogen bonds (C–F···H–N) might influence crystal packing differently than chlorine, which participates less in such interactions .

- Biological Relevance : Fluorine’s small size and high electronegativity often improve metabolic stability and bioavailability in pharmaceuticals, whereas chlorine’s lipophilicity may enhance membrane permeability .

Biological Activity

(1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. Its structure features a prop-2-enylamine chain attached to a 4-fluoro-3-methylphenyl group. The presence of the fluorine atom significantly influences its chemical properties and biological activity, making it a candidate for various pharmacological applications.

- Molecular Formula : C11H12FN

- Molecular Weight : Approximately 181.22 g/mol

- Structural Characteristics : The fluorine substituent enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

The biological activity of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine is primarily determined by its interactions with various molecular targets, including enzymes and receptors. The compound may exhibit:

- Enzyme Inhibition : Potential inhibition of specific enzymes, which could impact metabolic pathways.

- Receptor Binding : Binding affinity to adrenergic and dopaminergic receptors, influencing neurotransmitter activity and signaling pathways.

Biological Activity Overview

The biological activity of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | May inhibit certain enzymes, affecting metabolic pathways. |

| Receptor Interaction | Potential binding to adrenergic and dopaminergic receptors, influencing neurotransmitter systems. |

| Antimicrobial Properties | Preliminary studies suggest potential antimicrobial effects, although further research is needed. |

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various phenylpropylamines on specific enzymes involved in metabolic processes. Results indicated that (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine demonstrated significant inhibitory activity against certain targets, suggesting its potential therapeutic application in metabolic disorders.

Receptor Binding Affinity

Research examining the binding affinity of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine to adrenergic receptors revealed that modifications in its structure could lead to variations in receptor interaction profiles. This implies that the compound may have varying effects depending on its specific molecular interactions.

Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of this compound against various bacterial strains. Initial findings suggested moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.